2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide
Description
The compound 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide is a benzofuropyrimidine derivative characterized by a fused benzofuran-pyrimidine core. Key structural features include:
- A 2,4-dioxo motif on the pyrimidine ring, enhancing hydrogen-bonding interactions with biological targets.
- An N-(2-methoxyethyl)acetamide side chain, which may improve aqueous solubility compared to alkyl or aryl substituents.
Properties
CAS No. |
887456-02-2 |
|---|---|
Molecular Formula |
C21H18FN3O5 |
Molecular Weight |
411.389 |
IUPAC Name |
2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C21H18FN3O5/c1-29-11-10-23-17(26)12-24-18-15-4-2-3-5-16(15)30-19(18)20(27)25(21(24)28)14-8-6-13(22)7-9-14/h2-9H,10-12H2,1H3,(H,23,26) |
InChI Key |
HTRHQLBHCVUOQT-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-(4-fluorophenyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide , also known as N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetamide, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on various studies and research findings.
- Molecular Formula : C22H20FN3O4
- Molecular Weight : 409.4 g/mol
- IUPAC Name : N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetamide
- CAS Number : 895792-25-3
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key reagents include tert-butyl chloride and fluorobenzene, among others. The characterization is performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the structure and purity of the synthesized product .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Activity Against Cancer Cell Lines : The compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines suggest potent activity compared to standard chemotherapeutics .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound plays a crucial role in its biological activity:
- Fluorine Substitution : The introduction of a fluorine atom enhances the lipophilicity and biological activity of the compound, making it more effective against certain cancer types.
- Methoxy Group Influence : The methoxyethyl substitution may improve solubility and bioavailability, contributing to the overall efficacy of the compound in biological systems .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits tumor growth in multicellular spheroids, a model that closely mimics in vivo conditions .
- ADME Analysis : Analysis of absorption, distribution, metabolism, and excretion (ADME) indicates favorable pharmacokinetic properties, suggesting that this compound could be a viable candidate for further development in anticancer therapies .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its antitumor properties . Research indicates that it may inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that it affects pathways critical for tumor growth, such as the VEGFR-2 and AKT signaling pathways.
Case Study: Cytotoxicity Assays
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.5 | Inhibition of VEGFR-2 |
| PC-3 | 5 | Induction of apoptosis via caspase-3 activation |
These findings suggest its potential as an alternative therapeutic agent in oncology.
Biological Research
The unique structure allows for the investigation of biological interactions. The compound can be used to study enzyme inhibition or receptor modulation, providing insights into cellular mechanisms and potential therapeutic targets.
Materials Science
Due to its chemical properties, the compound is also being researched for applications in developing advanced materials. Its ability to form complexes can lead to materials with tailored conductivity or fluorescence properties.
Data Summary
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Antitumor activity through kinase inhibition |
| Biological Research | Study of enzyme interactions and cellular mechanisms |
| Materials Science | Development of advanced materials with specific electrical or optical properties |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Pyrimidine Core
Compound 877656-68-3 : 2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide
- Structural Differences: 3-Phenyl vs. Acetamide vs. N-(2-methoxyethyl)acetamide: The lack of a methoxyethyl group may reduce solubility and bioavailability.
- Functional Impact :
- The fluorophenyl group in the target compound likely enhances metabolic stability and target affinity due to fluorine’s electronegativity and resistance to oxidative metabolism.
Compound 1351780-16-9 : 2-[2,4-Dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide
- Structural Differences: 3-(2-Phenylethyl) vs. 3-(4-fluorophenyl): The phenylethyl group introduces steric bulk, which may hinder membrane permeability but improve specificity for hydrophobic binding pockets. N-(2-ethyl-6-methylphenyl) vs.
- Functional Impact :
- The target compound’s methoxyethyl group balances lipophilicity and solubility, making it more suitable for oral administration.
Modifications to the Acetamide Side Chain
Compound 851130-41-1 : 2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-ethoxyphenyl)acetamide
- Structural Differences :
- Thioether linkage vs. oxygen linkage : The sulfur atom may alter electronic properties, reducing hydrogen-bonding capacity but increasing stability against hydrolysis.
- N-(2-ethoxyphenyl) vs. N-(2-methoxyethyl) : The ethoxyphenyl group adds aromaticity, which could enhance π-π stacking but reduce solubility.
- Functional Impact :
- The target compound’s oxygen linkage and methoxyethyl group favor interactions with polar targets (e.g., kinases or proteases) while maintaining solubility.
Compound 499102-12-4 : N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Structural Differences: Benzothieno[2,3-d]pyrimidine vs. benzofuro[3,2-d]pyrimidine: Replacement of oxygen with sulfur in the fused ring system increases lipophilicity and may affect redox activity. Hexahydro core vs.
- Functional Impact :
- The target compound’s dioxo core and benzofuran system are better suited for planar interactions (e.g., DNA topoisomerase inhibition).
Crystallographic and Conformational Analysis
highlights that N-substituted 2-arylacetamides exhibit conformational flexibility depending on substituents . For example:
- Dihedral angles between the pyrimidine core and substituents vary significantly (e.g., 44.5°–77.5°), influencing molecular packing and solubility.
- The N-(2-methoxyethyl) group in the target compound likely adopts a conformation that minimizes steric clashes, enhancing crystallinity and stability.
Research Implications
- Fluorine Substitution : The 4-fluorophenyl group in the target compound offers a strategic advantage in optimizing target affinity and metabolic resistance .
- Side-Chain Engineering : The N-(2-methoxyethyl) group strikes a balance between solubility and membrane permeability, making it superior to purely lipophilic or aromatic substituents .
- Core Modifications: Benzofuropyrimidines outperform benzothienopyrimidines in applications requiring planar interactions (e.g., enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
